N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with an o-tolyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions.
Cyclization to Form Thiazolo[3,2-b][1,2,4]triazole: The intermediate thiazole is then subjected to cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazole core.
Substitution with o-Tolyl Group:
Attachment of the Acetamide Moiety: Finally, the acetamide group is introduced through nucleophilic substitution reactions involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste generation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the thiazole-triazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth without causing toxicity to normal cells.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[3,2-b][1,2,4]triazole-6-ones: These compounds share the same core structure but differ in the substituents attached to the rings.
Uniqueness
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[3,2-b][1,2,4]triazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-5-3-4-6-13(10)14-17-15-19(18-14)12(9-21-15)7-8-16-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKKFUVKJRKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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